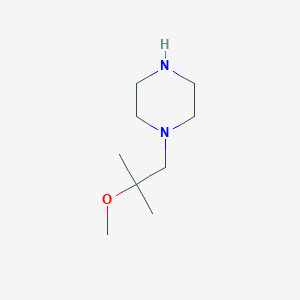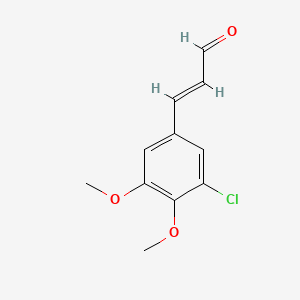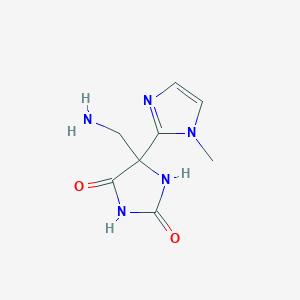
3-(2,4-Dimethylphenyl)-1,2-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 3-(2,4-Dimethylphenyl)isoxazole-5-carboxylic acid, often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
化学反应分析
Types of Reactions
3-(2,4-Dimethylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
科学研究应用
3-(2,4-Dimethylphenyl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug discovery, particularly for developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials
作用机制
The mechanism of action of 3-(2,4-Dimethylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole moiety.
Leflunomide: An immunosuppressant with an isoxazole structure.
Uniqueness
3-(2,4-Dimethylphenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
3-(2,4-dimethylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)10-6-11(12(14)15)16-13-10/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
PJFMQKDNOITOFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NOC(=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)




![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)



![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)
